Acetylphenylalanylglycinal
Description
Acetylphenylalanylglycinal is a synthetic tripeptide derivative comprising acetylated phenylalanine and glycinal residues. The acetyl group enhances metabolic stability, while the phenylalanine moiety contributes to hydrophobicity, and glycinal (the aldehyde derivative of glycine) introduces reactive functionality for further chemical modifications .
Properties
CAS No. |
73392-20-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C11H14N2O2/c12-10(11(15)13-6-7-14)8-9-4-2-1-3-5-9/h1-5,7,10H,6,8,12H2,(H,13,15)/t10-/m0/s1 |
InChI Key |
SORPEPXQFCLWQB-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Acetylphenylalanylglycinal with key analogs based on molecular features:
Physicochemical Properties
- Solubility: this compound: Moderate solubility in polar solvents due to the aldehyde group and peptide backbone. N-Acetylphenylglycine: Higher aqueous solubility compared to esterified analogs owing to its free carboxylic acid group . Ethyl 2-[(2-Phenylacetyl)amino]acetate: Enhanced lipid solubility due to the ethyl ester moiety, suitable for hydrophobic environments .
Stability :
Key Research Findings
- Synthetic Accessibility : N-Acetylphenylglycine and its analogs are synthesized via straightforward acylation reactions, whereas this compound requires sequential peptide coupling and oxidation steps to generate the glycinal moiety .
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